molecular formula C13H8BrN3O B2544814 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole CAS No. 124259-34-3

2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

Cat. No.: B2544814
CAS No.: 124259-34-3
M. Wt: 302.131
InChI Key: GPSRMJDGSWDMDR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a 1,3,4-oxadiazole core, a privileged scaffold recognized for its versatile biological activities and role as a bioisostere for carbonyl-containing molecules like amides and esters . The strategic incorporation of both 4-bromophenyl and pyridin-4-yl substituents makes this derivative a valuable intermediate for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions utilizing the bromo moiety . This 1,3,4-oxadiazole derivative is of significant interest in oncology research. Compounds with this scaffold exhibit potent antitumor potential by targeting key biological pathways involved in cancer cell proliferation . Specific mechanisms include the inhibition of crucial enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase , thymidylate synthase, and telomerase . Research on analogous 5-pyridyl-1,3,4-oxadiazolethiol derivatives has demonstrated excellent cytotoxic activity against breast cancer cell lines such as MCF-7, with some compounds showing IC50 values in the nanomolar range, surpassing the potency of reference drugs . Furthermore, molecular hybridization strategies that combine quinoline, 1,3,4-oxadiazole, and a 4-bromophenyl moiety have produced candidates with dual activity, acting as both anti-proliferative and antimicrobial agents . Beyond oncology, this compound serves as a key precursor in the development of novel antimicrobial agents. The 1,3,4-oxadiazole ring is a prominent pharmacophore in the search for new antibiotics to combat antimicrobial resistance (AMR) . Hybrid molecules incorporating this structure have shown promising activity against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli , with proposed mechanisms involving inhibition of bacterial DNA gyrase and peptide deformylase . Researchers will find this compound to be a versatile building block for generating compounds for screening against a panel of biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSRMJDGSWDMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole as an anticancer agent. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound has been shown to disrupt DNA synthesis and promote cell cycle arrest in cancer cell lines such as MCF7 (breast cancer) and LN229 (glioblastoma) .
  • Case Study : In a study assessing the cytotoxic effects of synthesized oxadiazoles, significant apoptosis was observed in glioblastoma cells treated with this compound . Further investigations using colony formation assays confirmed its efficacy in reducing cell viability.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens:

  • Broad-Spectrum Efficacy : Studies have demonstrated that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.
  • Case Study : In vitro assays revealed that certain derivatives showed promising results against resistant strains of bacteria, highlighting their potential in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 2/5) Key Features/Applications References
Target Compound 4-Bromophenyl / Pyridin-4-yl Potential anticancer/anticonvulsant
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole 4-Bromophenyl / Phenyl OLED emitter (high electron mobility)
2-(4-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole 4-Chlorophenyl / Pyridin-4-yl Anticonvulsant (ED₅₀ = 15 mg/kg)
2-(4′-Methylbiphenyl)-5-aryl-1,3,4-oxadiazole 4′-Methylbiphenyl / Aryl Analgesic/anti-inflammatory (COX-2 inhibition)
5-(4-Biphenylyl)-2-phenyl-1,3,4-oxadiazole Phenyl / 4-Biphenylyl Anticancer (estrogen receptor binding)

Key Observations :

  • Pyridinyl vs. Phenyl : Pyridinyl’s nitrogen atom introduces hydrogen-bonding capability, which may improve receptor interactions in anticonvulsant applications .
  • Biphenyl Substitutents : Extended aromatic systems (e.g., 4′-methylbiphenyl) enhance COX-2 inhibition by increasing hydrophobic interactions .
Physicochemical Properties
  • Solubility : Bromophenyl derivatives are generally less water-soluble than chlorophenyl analogues due to higher hydrophobicity .
  • Thermal Stability : The target compound’s melting point (unreported) is expected to exceed 200°C based on similar oxadiazoles .
  • Electronic Properties : Pyridinyl’s electron-deficient nature enhances charge transport in OLEDs compared to phenyl-substituted analogues .

Biological Activity

The compound 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its unique properties, including bioisosterism, which allows it to mimic other functional groups while improving metabolic stability. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C12_{12}H8_{8}BrN3_{3}O
  • SMILES : C1=CC(=C(C=C1)Br)N2C(=O)N=C(N2C=C3C=CC=NC3=C)C=N
  • InChI : InChI=1S/C12H8BrN3O/c13-9-3-1-7(2-4-9)10-12(16)15(14)11(10)5-6-17-12/h1-6H,14H2

Biological Activities

Research indicates that derivatives of the oxadiazole scaffold exhibit a wide range of biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50_{50} values against human tumor cell lines were reported to be as low as 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that oxadiazole derivatives can inhibit the growth of both bacterial and fungal strains. Specific activity against Gram-positive and Gram-negative bacteria has been noted, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole moiety have shown promise in reducing inflammatory markers such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies indicate that oxadiazole derivatives possess antioxidant properties that could contribute to their therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

StudyFindings
Kumar et al. (2020)Reported that derivatives exhibited significant anticancer activity with IC50_{50} values ranging from 2.76 µM to over 20 µM against various tumor cell lines .
Zhang et al. (2021)Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Patel et al. (2022)Found anti-inflammatory effects through inhibition of IL-6 and TNF-alpha production in cultured macrophages .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research could focus on:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole?

The synthesis typically involves cyclization of a hydrazide intermediate with a brominated aromatic acid. A common approach includes:

  • Reacting 4-bromobenzoic acid hydrazide with pyridine-4-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
  • Purification via column chromatography and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Alternative methods may employ microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How can the purity and structural identity of this compound be validated experimentally?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
  • Structural Confirmation :
    • X-ray crystallography (e.g., SHELX refinement for single-crystal analysis) .
    • FT-IR to identify characteristic C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
    • Elemental analysis (C, H, N) to validate stoichiometry .

Q. What are the primary pharmacological targets or applications explored for this compound?

  • Anticancer Activity : Derivatives of 1,3,4-oxadiazoles have shown apoptosis-inducing effects in breast cancer cell lines (e.g., MCF-7) via tubulin inhibition .
  • Antimicrobial Potential : Structural analogs exhibit activity against Gram-positive bacteria through membrane disruption .
  • Electron-Transport Properties : The oxadiazole core’s HOMO/LUMO profile (e.g., HOMO ≈ -6.2 eV) suggests utility in OLEDs or photovoltaic materials .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. methoxy groups) influence the compound’s bioactivity?

  • Case Study : Replacing the 4-bromophenyl group with a 4-methoxyphenyl moiety increases solubility but reduces anticancer potency due to decreased electron-withdrawing effects .
  • Methodological Insight :
    • Perform comparative SAR studies using in vitro assays (e.g., IC₅₀ determination in cancer cell lines).
    • Use density functional theory (DFT) to calculate electronic effects on binding affinity .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

  • Contradictions : Discrepancies in aqueous solubility may arise from polymorphic forms or hydration states.
  • Resolution :
    • Conduct differential scanning calorimetry (DSC) to identify polymorphs.
    • Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability.
  • Docking Studies : Molecular docking (AutoDock Vina) against tubulin (PDB: 1SA0) identifies key interactions (e.g., hydrogen bonds with β-tubulin residues) .
  • Example : Adding a methyl group at the pyridinyl position improves metabolic stability in microsomal assays .

Q. What crystallographic challenges arise in determining the compound’s 3D structure?

  • Challenges : Low crystal quality or twinning due to flexible oxadiazole rings.
  • Solutions :
    • Optimize crystallization using solvent vapor diffusion (e.g., DCM/hexane).
    • Apply SHELXL for refinement of high-resolution (<1.0 Å) datasets .
    • Validate with R-factor analysis (R < 0.05 for reliable models) .

Q. How do electron-deficient moieties (e.g., bromophenyl) affect the compound’s reactivity in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The bromine atom enables palladium-catalyzed coupling with aryl boronic acids to generate biaryl derivatives.
  • Methodology :
    • Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as base, and DMF/H₂O solvent at 80°C .
    • Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane).

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